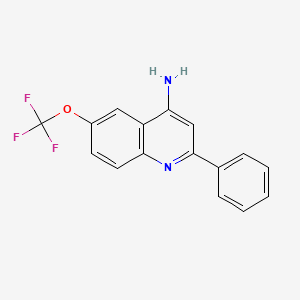

2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

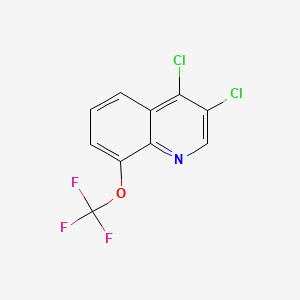

“2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is a chemical compound with the molecular weight of 304.27 . It is also known as "4-AMINO-2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE" .

Synthesis Analysis

A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis

The molecular structure of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is complex and involves various chemical bonds . The compound has a molecular formula of C16H11F3N2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are complex and involve various steps . The reactions are mediated by silver salts under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are influenced by its molecular structure . The compound has a molecular weight of 304.27 and a molecular formula of C16H11F3N2O .Applications De Recherche Scientifique

Trifluoromethoxylation Reagents

The trifluoromethoxy group is a key component in the development of trifluoromethoxylation reagents . These reagents are critical in the synthesis of pharmaceutical drugs and agrochemicals . The trifluoromethoxy group contributes unique physicochemical and biological properties to these compounds .

Electrochromic Devices

Polymers containing the trifluoromethoxyphenyl group, similar to the compound , have been used as promising anodic materials for electrochromic devices . These devices can change their color upon applying various potentials or undergoing a redox process . This property makes them useful in applications like auto-dimming mirrors and smart windows .

Insecticides

Quinoline compounds, which is the core structure of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine”, have been used in the development of novel insecticides . The specific effects of the trifluoromethoxy group on the insecticidal activity of these compounds could be an interesting area of study.

Pharmaceutical Combinations

Compounds similar to “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” have been combined with S1P receptor modulators in pharmaceutical applications . The S1P receptor plays a crucial role in immune response regulation, making this combination potentially useful in treating various immune-related diseases .

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

Quinoline compounds are also used in the synthesis of quinolin-2-ones and phenanthridin-6-ones . These compounds have various applications in medicinal chemistry due to their bioactive properties .

Fluorine Chemistry

The trifluoromethoxy group plays a significant role in fluorine chemistry . Fluorine-containing compounds have a wide range of applications in materials science, agriculture, and healthcare industries . The development of synthetic methodologies for new fluorinated compounds is a hot topic in this field .

Orientations Futures

Mécanisme D'action

Target of Action

A related compound, 8-chloro-n-(4-(trifluoromethoxy)phenyl)quinolin-2-amine, is known to interact with the s1p receptor . The S1P receptor plays a crucial role in immune system regulation, making it a potential target for immunomodulatory drugs .

Mode of Action

It can be inferred that the compound may interact with its target receptor, potentially leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the potential interaction with the s1p receptor, it is likely that the compound affects pathways related to immune response .

Result of Action

Given the potential interaction with the s1p receptor, it can be inferred that the compound may have immunomodulatory effects .

Propriétés

IUPAC Name |

2-phenyl-6-(trifluoromethoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSHUNTWQUCZDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680175 |

Source

|

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204997-05-6 |

Source

|

| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)

![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)